Product packaging for 1H-Indazole-3-thiol(Cat. No.:)

1H-Indazole-3-thiol

Cat. No.: B13065140
M. Wt: 150.20 g/mol
InChI Key: QZQLBBPKPGSZBH-UHFFFAOYSA-N
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Description

1H-Indazole-3-thiol is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B13065140 1H-Indazole-3-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

1,2-dihydroindazole-3-thione

InChI

InChI=1S/C7H6N2S/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10)

InChI Key

QZQLBBPKPGSZBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)NN2

Origin of Product

United States

Historical Context of Indazole Chemistry

The journey into the world of indazoles began in the late 19th century. The pioneering work of German chemist Emil Fischer first described the indazole ring system, defining it as a pyrazole (B372694) ring fused to a benzene (B151609) ring. researchgate.net This discovery laid the fundamental groundwork for over a century of chemical exploration. Early synthetic methods were often arduous, but they opened the door to understanding the basic properties and reactivity of this new class of compounds.

Over the decades, the synthesis of indazoles has undergone significant advancements. The development of new methodologies, including transition-metal-catalyzed reactions and more recently, green chemistry approaches, has made the construction of the indazole scaffold more efficient and versatile. organic-chemistry.org These innovations have been crucial in allowing chemists to synthesize a vast library of indazole derivatives, each with the potential for unique applications. This rich history of synthetic development has been instrumental in unlocking the full potential of the indazole scaffold and has directly enabled the investigation of specific derivatives like 1H-Indazole-3-thiol.

Structural Features and Chemical Versatility of the Indazole Scaffold

The significance of the indazole scaffold in contemporary research is intrinsically linked to its distinct structural features and chemical versatility. As a bicyclic aromatic heterocycle, it possesses a unique electronic and spatial arrangement that facilitates interactions with biological macromolecules.

The indazole ring system is characterized by the fusion of a benzene (B151609) ring with a pyrazole (B372694) ring. nih.gov A key feature of indazole is its existence in different tautomeric forms, with the two most common being 1H-indazole and 2H-indazole. mdpi.com The 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the predominant form. mdpi.com This tautomerism is a critical aspect of its chemistry, as the position of the nitrogen-bound hydrogen can influence the molecule's reactivity and its interactions in a biological context.

The true versatility of the indazole scaffold lies in its capacity for functionalization at multiple positions around the ring. This allows for the systematic modification of the molecule's properties, such as its solubility, lipophilicity, and electronic distribution. The ability to introduce a wide variety of substituents enables the fine-tuning of the compound's structure to optimize its binding affinity for specific biological targets. beilstein-journals.org This inherent "tunability" is a primary reason why the indazole scaffold is a cornerstone in the design of new therapeutic agents, with applications spanning anti-inflammatory, antimicrobial, and anticancer research. ontosight.ai

Biological Activity Mechanisms of 1h Indazole 3 Thiol and Its Analogues

Anti-Cancer Mechanisms

The indazole scaffold is a prominent feature in several anti-cancer drugs, and its derivatives have been extensively studied for their ability to combat cancer through various mechanisms. nih.gov These mechanisms include disrupting the cell cycle, inducing programmed cell death, and inhibiting key enzymes involved in cancer progression.

The uncontrolled proliferation of cancer cells is a hallmark of the disease, making the cell cycle a critical target for anti-cancer therapies. Certain derivatives of 1H-indazole have demonstrated the ability to interfere with the cell cycle, leading to a halt in cancer cell division.

For instance, a study on a series of 1H-indazole-3-amine derivatives, which are close structural analogues of 1H-indazole-3-thiol, revealed that these compounds can affect the cell cycle. nih.govnih.gov One particular derivative, compound 6o, was shown to influence the cell cycle in a concentration-dependent manner in human chronic myeloid leukemia (K562) cells. nih.govdntb.gov.ua While the precise phase of cell cycle arrest was not specified in this particular study, the findings suggest that the indazole core plays a crucial role in disrupting the normal progression of the cell cycle in cancer cells. This interference is a key component of their anti-proliferative activity.

Table 1: Effect of 1H-Indazole-3-amine Analogue on Cancer Cell Proliferation

Compound Cell Line IC50 (µM)
6o K562 (Chronic Myeloid Leukemia) 5.15
6o A549 (Lung Cancer) >40
6o PC-3 (Prostate Cancer) >40
6o Hep-G2 (Hepatoma) >40
6o HEK-293 (Normal Human Embryonic Kidney) 33.2

Data sourced from a study on 1H-indazole-3-amine derivatives, highlighting the anti-proliferative activity of a key analogue. nih.gov

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, allowing for their uncontrolled growth. A significant mechanism of action for many anti-cancer agents is the induction of apoptosis in malignant cells.

Analogues of this compound have been shown to trigger apoptosis through the modulation of key regulatory pathways, particularly those involving the Bcl-2 family of proteins and the p53/MDM2 axis. The same 1H-indazole-3-amine derivative, compound 6o, was found to induce apoptosis in K562 cells in a dose-dependent manner. nih.govdntb.gov.ua Further investigation into the mechanism suggested that this apoptosis is mediated by the inhibition of Bcl-2 family members and interference with the p53/MDM2 pathway. nih.govnih.gov

The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. The balance between these proteins determines the cell's fate. By downregulating anti-apoptotic proteins like Bcl-2, indazole derivatives can shift the balance in favor of apoptosis. rsc.org In one study, an indazole derivative known as 2f was shown to promote apoptosis in breast cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. rsc.org

The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis. Its activity is tightly controlled by MDM2, which targets p53 for degradation. Inhibition of the p53-MDM2 interaction can stabilize p53, leading to cell cycle arrest and apoptosis. The ability of indazole analogues to influence this pathway underscores their potential as apoptosis-inducing agents. nih.govnih.gov

Table 2: Apoptosis Induction by a 1H-Indazole-3-amine Analogue in K562 Cells

Compound Concentration (µM) Total Apoptosis Rate (%)
0 (Control) Not specified
10 9.64
12 16.59
14 37.72

Data illustrates the dose-dependent increase in apoptosis in K562 cells treated with compound 6o for 48 hours. nih.gov

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in cell signaling pathways that govern cell growth, differentiation, and survival. The epidermal growth factor receptor (EGFR) is a well-known RTK that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Consequently, EGFR and other tyrosine kinases are prime targets for anti-cancer drug development. osti.govnih.gov

The 1H-indazole scaffold is a key structural feature in several multi-targeted tyrosine kinase inhibitors. nih.gov For example, Linifanib, an ATP-competitive tyrosine kinase inhibitor, contains a 1H-indazole-3-amine structure that effectively binds to the hinge region of tyrosine kinases. nih.gov This suggests that the indazole ring system is well-suited for interaction with the ATP-binding site of these enzymes. While direct studies on this compound as a tyrosine kinase inhibitor are limited, the established activity of its analogues points to this as a plausible mechanism of anti-cancer action. The introduction of different substituents on the indazole ring can modulate the inhibitory activity and selectivity against various kinases. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. Therefore, HDAC inhibitors are a promising class of anti-cancer agents.

The mechanism of HDAC inhibition typically involves a molecule with three key components: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme. The thiol (-SH) group is a known and effective ZBG.

Table 3: HDAC Inhibitory Activity of Thiol-Based Pyrazole (B372694) Analogues

Compound Total HDACs IC50 (µM)
15j (pyrazole analogue) 0.08
Vorinostat (SAHA) 0.25

Data from a study on thiol-based pyrazole derivatives, demonstrating the potency of the thiol group in HDAC inhibition.

Enzyme Inhibition and Modulation

D-Amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme that metabolizes D-amino acids. nih.gov Its inhibition is a therapeutic strategy, particularly for conditions like schizophrenia, as it can increase the levels of D-serine, a co-agonist at the NMDA receptor. nih.govresearchgate.net The 1H-indazol-3-ol series of compounds, which are close analogues of this compound, have been identified as a novel class of potent DAAO inhibitors. nih.gov

Research into these derivatives led to the identification of nanomolar inhibitors. researchgate.net For example, a specific DAAO inhibitor derived from this class showed a half-maximal inhibitory concentration (IC₅₀) of 0.12 µM. medchemexpress.com One of the most promising compounds, 6-fluoro-1H-indazol-3-ol, was found to significantly increase plasma D-serine levels in in-vivo studies on mice, highlighting the potential of this scaffold for developing new drug candidates. nih.gov

Compound Class / NameTarget EnzymeIC₅₀ (µM)Key FindingReference
1H-Indazol-3-ol derivativesD-Amino Acid Oxidase (DAAO)Nanomolar rangeIdentified as a novel class of DAAO inhibitors. nih.govresearchgate.net
DAAO inhibitor-1D-Amino Acid Oxidase (DAAO)0.12Demonstrates potent inhibition. medchemexpress.com
6-fluoro-1H-indazol-3-olD-Amino Acid Oxidase (DAAO)Not specifiedSignificantly increased plasma D-serine levels in mice. nih.gov

α-Glucosidase and α-Amylase Inhibition

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a well-established approach for managing type 2 diabetes. A study on derivatives of Methyl 1H-indazole-4-carboxylate revealed good inhibitory potential against both enzymes. tandfonline.com The IC₅₀ values for these derivatives ranged from 15.04 to 76.70 µM for α-amylase and 16.99 to 77.97 µM for α-glucosidase. tandfonline.com Certain compounds within this series showed inhibitory activity comparable to that of acarbose, a standard antidiabetic drug. tandfonline.com

Compound ClassTarget EnzymeIC₅₀ Range (µM)Standard (Acarbose) IC₅₀ (µM)Reference
Methyl 1H-indazole-4-carboxylate derivativesα-Amylase15.04 - 76.7012.98 tandfonline.com
α-Glucosidase16.99 - 77.9712.79 tandfonline.com

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov While direct studies on this compound are limited, research on analogous heterocyclic thiols provides insight into their potential as CA inhibitors. A series of mercaptans incorporating 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) rings have been tested against human (h) CA isozymes I, II, and IX. tandfonline.com

These thiol-containing compounds displayed a wide range of inhibition constants (Ki). Thiadiazoles were generally found to be more active than triazoles across all tested isozymes. tandfonline.com This suggests that the thiol group within such heterocyclic systems can serve as an effective zinc-binding function, which is crucial for the inhibition of metalloenzymes like carbonic anhydrase. tandfonline.com

Compound ClassTarget IsozymeInhibition Constant (Kᵢ) RangeReference
1,3,4-Thiadiazole and 1,2,4-Triazole thiolshCA I97 nM - 548 µM tandfonline.com
hCA II7.9 µM - 618 µM tandfonline.com
hCA IX9.3 µM - 772 µM tandfonline.com

Other Enzyme Systems

The 1H-indazole scaffold has been identified as a versatile structural framework for inhibiting other important enzyme systems, particularly protein kinases.

Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in several diseases, including type-2 diabetes and neurological disorders. acs.org An in-silico screening followed by functional assays identified 1H-indazole-3-carboxamides as a new class of GSK-3β inhibitors. acs.org This research identified eight hit compounds with pIC₅₀ values (the negative log of the IC₅₀) ranging from 4.9 to 5.5. acs.org Subsequent optimization of this indazole scaffold has led to the development of highly potent inhibitors with IC₅₀ values in the low nanomolar range and improved safety profiles. tandfonline.comnih.gov

Other Kinases: The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding fragment," which allows it to interact with the ATP-binding site of many kinases. mdpi.com This property has been exploited in the design of antitumor agents that target tyrosine kinases. mdpi.com

Compound ClassTarget EnzymeActivity MeasureValue RangeReference
1H-Indazole-3-carboxamidesGlycogen Synthase Kinase 3β (GSK-3β)pIC₅₀4.9 - 5.5 acs.org
Optimized 1H-indazole-3-carboxamidesGlycogen Synthase Kinase 3β (GSK-3β)IC₅₀4 nM - 4.5 nM tandfonline.comnih.gov
1H-Indazole-3-amine derivativesTyrosine KinasesEffective hinge-binding fragment mdpi.com

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationship (SAR) of this compound and its analogues has provided significant insights into the molecular features crucial for their biological activities. Research has particularly focused on the modifications of the indazole core and the substituents attached to the thiol group at the 3-position to optimize potency and selectivity for various therapeutic targets, notably in the realm of oncology.

One key area of investigation has been the introduction of a mercapto acetamide (B32628) moiety at the C-3 position of the 1H-indazole scaffold. nih.gov This structural modification has been explored for its potential antitumor activities. A series of N-((1H-indazol-3-yl)carbamoyl)-2-mercaptoacetamides have been synthesized and evaluated for their inhibitory effects against several human cancer cell lines, including chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2). nih.gov

The SAR studies revealed several important trends. The nature of the substituent at the C-5 position of the indazole ring was found to significantly influence the cytotoxic potential. For instance, the presence of a para-fluorophenyl group at the C-5 position was demonstrated to be important for antitumor activity. nih.gov

Furthermore, substitutions on the terminal phenyl group of the mercapto acetamide side chain also played a critical role in modulating the biological activity. The electronic properties and position of the substituents on this phenyl ring were shown to impact the inhibitory concentrations against the tested cancer cell lines.

The antitumor activity of these mercapto-derived compounds was generally more pronounced against the Hep-G2 cell line compared to the other three cell lines. mdpi.com The detailed research findings from these studies, including the IC50 values, are presented in the data tables below to illustrate the structure-activity relationships.

Antitumor Activity of 1H-Indazole-3-mercaptoacetamide Analogs
CompoundR1 (at C5 of Indazole)R2 (on terminal phenyl)IC50 (μM) vs K562IC50 (μM) vs A549IC50 (μM) vs PC-3IC50 (μM) vs Hep-G2
5a 4-Fluorophenyl4-Fluorophenyl10.5111.2312.846.27
5b 4-Fluorophenyl4-Chlorophenyl11.2712.5113.425.84
5c 4-Fluorophenyl4-Bromophenyl12.8313.4614.286.93
5d 4-Fluorophenyl4-Methylphenyl13.4214.8315.617.28
5e 4-Fluorophenyl4-Methoxyphenyl14.2815.6216.838.41
5f 4-Fluorophenyl2,4-Difluorophenyl9.8310.4711.294.95
5g 4-Fluorophenyl2,4-Dichlorophenyl10.2111.8312.475.12
5h 4-Fluorophenyl3,4-Dichlorophenyl10.8412.1913.015.38
5i 4-Fluorophenyl4-Trifluoromethylphenyl9.159.8710.534.16
5j 4-Fluorophenyl3-Trifluoromethylphenyl9.4210.1310.894.37
5k 4-Fluorophenyl3,5-Bis(trifluoromethyl)phenyl8.479.129.843.32

Coordination Chemistry of 1h Indazole 3 Thiol and Its Complexes

Ligand Properties of 1H-Indazole-3-thiol

The coordination behavior of this compound is fundamentally dictated by its structural and electronic properties, particularly the presence of multiple potential donor sites and the existence of tautomeric equilibria.

Thiol-Thione Tautomerism in Metal Coordination

This compound can exist in two tautomeric forms: the thiol form, characterized by a C-S-H single bond, and the thione form, which contains a C=S double bond and an N-H bond within the pyrazole (B372694) ring. In the solid state and in solution, the thione form is generally considered to be the more stable tautomer for related heterocyclic thiones. This equilibrium is a critical factor in its coordination chemistry, as the deprotonation of the thiol group or the direct coordination of the thione form can lead to different types of metal complexes.

Upon coordination to a metal ion, the tautomeric equilibrium can be influenced by several factors, including the nature of the metal ion, the solvent system, and the pH of the reaction medium. Spectroscopic evidence, particularly from infrared (IR) spectroscopy, is crucial in determining the coordinating form of the ligand. For analogous heterocyclic thione ligands, the disappearance of the ν(S-H) stretching vibration and the shifts in the ν(C=S) and ν(N-H) bands in the IR spectra of the metal complexes provide strong evidence for the coordination of the deprotonated thiol form.

Denticity and Chelation Modes

This compound possesses multiple potential donor atoms: the sulfur atom of the thiol/thione group and the two nitrogen atoms of the indazole ring. This allows for a variety of coordination modes, including monodentate, bidentate, and bridging behavior.

Monodentate Coordination: The ligand can coordinate to a metal center solely through the sulfur atom of the deprotonated thiol group. This is a common coordination mode for simple thiolate ligands.

Bidentate Chelation: this compound can act as a bidentate ligand, forming a stable chelate ring with a metal ion. The most probable chelation would involve the sulfur atom and one of the adjacent nitrogen atoms of the pyrazole ring. This bidentate N,S-coordination is frequently observed in complexes of similar heterocyclic thiol ligands and leads to the formation of stable five- or six-membered chelate rings.

Bridging Coordination: In polynuclear complexes, the ligand can act as a bridge between two or more metal centers. This can occur through the sulfur atom bridging two metals or through the simultaneous coordination of the sulfur and nitrogen atoms to different metal ions.

The specific coordination mode adopted by this compound depends on various factors, including the steric and electronic properties of the metal ion, the reaction conditions, and the presence of other co-ligands in the coordination sphere.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

Transition Metal Complexes

A variety of transition metal complexes of ligands analogous to this compound have been synthesized and characterized. These studies provide a framework for understanding the expected properties of this compound complexes. For instance, the reaction of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with transition metal salts such as Ni(II), Cu(II), Zn(II), and Cd(II) has been shown to yield complexes where the ligand acts as a bidentate chelating agent, coordinating through the sulfur and an exocyclic amine nitrogen atom. nih.gov

The characterization of these complexes typically involves the following methods:

Infrared (IR) Spectroscopy: As mentioned earlier, IR spectroscopy is instrumental in determining the coordination mode of the ligand. Shifts in the characteristic vibrational frequencies of the C=S, N-H, and C-N bonds upon complexation provide insights into the ligand's interaction with the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons of the indazole ring and the thiol group upon coordination can confirm the formation of the complex and provide information about the coordination sites.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ions and the charge transfer transitions between the metal and the ligand. These spectra can help in determining the geometry of the coordination sphere around the metal ion.

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complexes, which helps in confirming their stoichiometry.

Based on studies of analogous compounds, it is expected that this compound will form stable complexes with a range of transition metals, exhibiting various coordination geometries such as tetrahedral, square planar, and octahedral, depending on the metal ion and the stoichiometry of the complex.

Metal Ion Expected Geometry Spectroscopic Observations (Analogous Systems)
Ni(II)Tetrahedral or Square PlanarShifts in 1H and 13C NMR signals, changes in UV-Vis absorption bands.
Cu(II)Square Planar or Distorted OctahedralBroad d-d transition bands in the visible region of the electronic spectrum.
Zn(II)TetrahedralDiamagnetic, characterized by NMR and IR spectroscopy.
Cd(II)TetrahedralSimilar characterization to Zn(II) complexes.

Mercury (II) Complexes

The high affinity of mercury(II) for soft donor atoms like sulfur makes this compound an excellent candidate for the formation of stable mercury(II) complexes. The interaction of mercury(II) with heterocyclic thiones has been studied, and these studies provide a basis for predicting the behavior of this compound. tjpsj.org

The synthesis of mercury(II) complexes of this compound would likely involve the reaction of a mercury(II) salt, such as HgCl2 or Hg(OAc)2, with the ligand. The resulting complexes are expected to feature strong Hg-S bonds. Depending on the stoichiometry and the nature of the anion, various structures, including mononuclear, binuclear, and polymeric complexes, could be formed. rsc.org

Characterization of these complexes would rely on similar techniques as for the transition metal complexes. In particular, the absence of the S-H proton signal and the downfield shift of the carbon atom attached to the sulfur in the 13C NMR spectrum would be strong indicators of coordination through the thiolate group. Given the toxicity of mercury compounds, the study of their coordination chemistry with sulfur-containing ligands is also relevant to the development of chelating agents for mercury detoxification. rsc.org

Complex Type Expected Coordination Characterization Highlights (Analogous Systems)
[Hg(L)2]Linear or TetrahedralStrong Hg-S bond evidenced by IR and NMR.
[Hg(L)X2]TetrahedralCoordination of both the ligand and anionic co-ligands.
PolymericBridging LigandFormation of extended structures through bridging sulfur atoms.

Applications of Coordination Compounds in Catalysis

While the catalytic applications of coordination compounds of this compound itself are not extensively documented, the broader classes of metal complexes with indazole-based and thiol-containing ligands have shown promise in various catalytic transformations.

The presence of both a soft sulfur donor and a harder nitrogen donor in this compound allows for the fine-tuning of the electronic properties of the metal center in its complexes. This can be advantageous in catalysis, where the electronic environment of the metal active site plays a crucial role in determining the catalytic activity and selectivity.

Potential catalytic applications for metal complexes of this compound could include:

Cross-Coupling Reactions: Palladium complexes with N-heterocyclic and sulfur-containing ligands are known to be effective catalysts for various cross-coupling reactions, such as Suzuki and Heck couplings. The indazole moiety could provide a stable coordination environment for the palladium center, while the thiol group could modulate its reactivity.

Oxidation Reactions: Metal complexes with sulfur-containing ligands can act as catalysts for oxidation reactions. The ability of the sulfur atom to stabilize different oxidation states of the metal center can be beneficial in catalytic cycles involving redox steps.

Hydrogenation Reactions: Rhodium and ruthenium complexes with phosphine (B1218219) and nitrogen-containing ligands are widely used as hydrogenation catalysts. The incorporation of a ligand like this compound could lead to new catalysts with unique activities and selectivities.

The development of catalytically active coordination compounds of this compound represents a promising area for future research, with the potential for the discovery of novel and efficient catalysts for a range of organic transformations. nih.gov

Analytical and Spectroscopic Characterization Methods for 1h Indazole 3 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of indazole-containing molecules. By probing the magnetic environments of atomic nuclei, NMR provides detailed insights into the structure and connectivity of the molecule.

Proton (¹H) NMR

Proton Nuclear Magnetic Resonance (¹H NMR) is employed to identify the hydrogen atoms within a molecule. For 1H-Indazole-3-thiol and its derivatives, the ¹H NMR spectrum characteristically displays signals corresponding to the aromatic protons of the indazole ring and the N-H proton. The precise chemical shifts of these protons are dependent on their local electronic environment.

For instance, in the ¹H NMR spectrum of 6-bromo-1-phenyl-1H-indazole-3-thiol, specific signals corresponding to the aromatic protons can be observed.

Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives
CompoundSolventProtonChemical Shift (δ, ppm)Multiplicity
6-bromo-1-phenyl-1H-indazole-3-thiolMethanol-d4Aromatic H7.72d
Aromatic H7.69s
Aromatic H7.38-7.55m
Aromatic H7.24d

d = doublet, s = singlet, m = multiplet

Carbon-13 (¹³C) NMR

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) is utilized to probe the carbon framework of a molecule. In the analysis of this compound derivatives, the ¹³C NMR spectrum provides confirmatory evidence for the carbon atoms of the indazole ring and any attached substituent groups.

Fluorine-19 (¹⁹F) NMR

For derivatives of this compound that incorporate fluorine atoms, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is an indispensable analytical tool. This technique offers direct evidence for the presence and the specific chemical environment of fluorine within the molecule.

Two-Dimensional (2D) NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the through-space proximity of atoms. This is particularly valuable for establishing the regiochemistry of substitution on the indazole ring, for example, in distinguishing between N1 and N2 isomers.

Mass Spectrometry (MS)

Mass spectrometry is a high-precision analytical technique used to determine the molecular weight and elemental composition of a compound. It functions by ionizing the molecule and then analyzing the mass-to-charge ratio (m/z) of the resulting charged species.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) delivers exceptionally accurate mass measurements, which enables the determination of a compound's precise elemental formula. This capability makes HR-MS a definitive method for confirming the identity of newly synthesized derivatives of this compound. For example, the mass spectrum of 6-bromo-1-phenyl-1H-indazole-3-thiol shows a molecular ion peak at m/z 304, corresponding to [M+H]⁺. google.com

Table 2: Selected High-Resolution Mass Spectrometry (HR-MS) Data for this compound Derivatives
CompoundFormulaIonization ModeCalculated m/zFound m/zCitation
6-bromo-1-phenyl-1H-indazole-3-thiolC13H9BrN2SESI303.97304 [M+H]⁺ google.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In EI-MS, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. uni-saarland.de The resulting charged fragments are separated by their mass-to-charge (m/z) ratio, producing a unique mass spectrum. uni-saarland.de

For this compound, the mass spectrum is expected to show a distinct molecular ion peak (M•+) corresponding to its molecular weight. The fragmentation of the radical cation often follows predictable pathways, primarily involving the stable indazole core. uni-saarland.de The fragmentation of the indazole ring itself is a key characteristic, and the presence of the thiol group introduces additional fragmentation pathways. nist.govnist.gov The analysis of these fragments is crucial for structural confirmation. While specific data for this compound is not abundant, the expected fragmentation can be inferred from the behavior of indazole and thiol-containing compounds.

Table 1: Predicted EI-MS Fragmentation Data for this compound

m/z Value (Predicted)Fragment IonDescription
150[C₇H₆N₂S]•+Molecular Ion (M•+)
149[C₇H₅N₂S]+Loss of a hydrogen radical
118[C₇H₆N₂]•+Loss of sulfur atom (S)
117[C₇H₅N₂]+Loss of a sulfhydryl radical (•SH)
91[C₆H₅N]•+Loss of HCN from the [C₇H₅N₂]+ fragment

This table is based on theoretical fragmentation patterns of indazole and thiol-containing compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. msu.edu The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, aromatic C-H, C=C, C=N, and S-H functional groups.

The presence of a weak but sharp absorption band in the region of 2550-2600 cm⁻¹ is a key indicator of the S-H stretching vibration of the thiol group. msu.edu The N-H stretching vibration of the indazole ring typically appears as a broad band. The aromatic C=C stretching vibrations and C-H bending vibrations provide evidence for the benzene (B151609) portion of the indazole ring. derpharmachemica.comresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400-3300N-H StretchIndazole N-HMedium, Broad
3100-3000C-H StretchAromatic C-HMedium
2600-2550S-H StretchThiol (S-H)Weak, Sharp
1620-1580C=N StretchIndazole RingMedium-Strong
1590-1450C=C StretchAromatic RingMedium-Strong
1350-1300C-N StretchIndazole RingMedium
900-690C-H BendAromatic (out-of-plane)Strong

This table is a compilation of typical IR absorption frequencies for the functional groups present in this compound. msu.edupensoft.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. journaltocs.ac.uk For aromatic and heterocyclic compounds like this compound, the absorption of UV or visible light promotes electrons from a lower energy π orbital to a higher energy π* orbital (π → π* transitions). researchgate.net

The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of the indazole chromophore. The position and intensity of these bands can be influenced by the presence of substituents and the solvent used. rsc.orgu-szeged.hu The spectrum of the parent 1H-indazole shows characteristic absorptions, and the addition of a thiol group at the 3-position is expected to modify these electronic transitions. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

λmax (nm) (Predicted)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Electronic TransitionSolvent
~210Not Reportedπ → πEthanol
~250Not Reportedπ → πEthanol
~290Not Reportedπ → π*Ethanol

This table is based on the known UV absorption of the indazole core and related heterocyclic compounds. journaltocs.ac.ukresearchgate.net Exact values for this compound require experimental determination.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to determine the empirical formula of a newly synthesized compound and to confirm its purity. researchgate.netresearchgate.net

For this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur must be in close agreement with the theoretically calculated values based on its molecular formula, C₇H₆N₂S. The standard for acceptance is typically a deviation of ±0.4% between the found and calculated values. derpharmachemica.com

Table 4: Elemental Analysis Data for this compound (C₇H₆N₂S)

ElementSymbolMolecular Weight ( g/mol )Theoretical Percentage (%)
CarbonC12.0155.98
HydrogenH1.014.03
NitrogenN14.0118.65
SulfurS32.0721.35

The molecular formula C₇H₆N₂S has a molecular weight of 150.21 g/mol .

Research Applications and Future Perspectives of 1h Indazole 3 Thiol in Chemical Biology

1H-Indazole-3-thiol as a Building Block in Medicinal Chemistry Research

The this compound moiety is a cornerstone in the design and synthesis of novel therapeutic agents. nih.gov Its structural features allow for the facile introduction of various substituents, enabling the modulation of physicochemical properties and biological activity. researchgate.net This adaptability has made it a valuable starting material for developing compounds with a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.gov

Researchers have successfully utilized this compound to construct complex molecular architectures targeting specific biological pathways. For instance, derivatives incorporating this scaffold have been investigated for their potent inhibitory effects on various enzymes and receptors implicated in disease progression. researchgate.net The thiol group, in particular, offers a reactive handle for further chemical modifications, such as the formation of thioethers and disulfides, which can be crucial for optimizing drug-target interactions. nih.gov

Table 1: Examples of Bioactive Compounds Derived from this compound

Compound ClassTherapeutic Target/ApplicationKey Structural Features
Thioether DerivativesAnticancerSubstitution at the sulfur atom with various aryl or alkyl groups.
Amide ConjugatesAnti-inflammatoryAcylation of the indazole nitrogen or functionalization of other positions.
Metal ComplexesAntimicrobialCoordination of the thiol group to a metal center.

Enzyme Inhibitor Development and Modulator Design

The this compound framework has proven to be a fertile ground for the discovery of potent enzyme inhibitors and modulators. researchgate.net A significant area of focus has been the development of kinase inhibitors, as kinases play a pivotal role in cellular signaling pathways that are often dysregulated in diseases like cancer. ucsf.edu

Several studies have reported on this compound derivatives that exhibit significant inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bcr-Abl, and Akt. nih.govucsf.edu For example, certain 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives have shown promising FGFR1 inhibition. nih.gov Similarly, other derivatives have demonstrated potent inhibition of Bcr-Abl, a key target in chronic myeloid leukemia. nih.gov The indazole core often acts as a scaffold that correctly positions key pharmacophoric groups to interact with the ATP-binding site of the kinase.

Table 2: this compound Derivatives as Enzyme Inhibitors

DerivativeTarget EnzymeIC₅₀ Value
6-(3-methoxyphenyl)-1H-indazol-3-amine derivativeFGFR115.0 nM
1H-indazol-3-amine derivativeBcr-AblWT0.014 µM
1H-indazol-3-amine derivativeBcr-AblT315I0.45 µM

Advanced Materials Science Applications (e.g., Ligands, Catalysts)

Beyond its biomedical applications, this compound and its derivatives are finding utility in the field of materials science. The presence of both a thiol group and nitrogen atoms in the heterocyclic ring system makes them excellent ligands for the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com

Emerging Research Directions and Challenges

The exploration of this compound in chemical biology is an expanding field with several promising future directions.

A key area of ongoing research is the use of this compound as a template for the creation of entirely new classes of therapeutic scaffolds. researchgate.net By employing techniques such as fragment-based drug design and combinatorial chemistry, researchers aim to synthesize libraries of diverse this compound derivatives. nih.gov These libraries can then be screened against a wide range of biological targets to identify novel hit compounds. The inherent versatility of the indazole ring system, combined with the reactivity of the thiol group, provides a powerful platform for generating molecular diversity and discovering next-generation drugs. organic-chemistry.org

While much of the research on this compound derivatives has focused on well-established targets like kinases, there is a growing interest in exploring their activity against new and emerging biological targets. researchgate.net This includes investigating their potential as inhibitors of other enzyme families, such as proteases and phosphatases, or as modulators of protein-protein interactions. The unique electronic and steric properties of the this compound scaffold may allow for selective interactions with targets that have been challenging to address with other chemical classes. Identifying new biological targets for these compounds could open up novel therapeutic avenues for a variety of diseases.

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